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Introduction
Pivekimab sunirine (PVEK), also known as IMGN632, is an antibody-drug conjugate (ADC)

showing significant promise in preclinical models of pediatric acute lymphoblastic leukemia

(ALL).[1][2][3] This document provides a summary of its application, efficacy data from patient-

derived xenograft (PDX) models, and detailed protocols for its evaluation.

Pivekimab sunirine targets CD123 (the alpha subunit of the interleukin-3 receptor), which is

highly expressed on the surface of leukemic blasts in most cases of B-cell ALL (B-ALL) and

some T-cell ALL (T-ALL).[3][4] The ADC consists of a humanized anti-CD123 antibody

(G4723A) linked to a novel DNA-alkylating cytotoxic payload, DGN549, which belongs to the

indolinobenzodiazepine (IGN) pseudodimer class.[2][5] Upon binding to CD123, pivekimab

sunirine is internalized by the cancer cell, leading to the release of the payload and

subsequent cell death.[5] Preclinical studies have demonstrated its profound anti-leukemic

activity and support its clinical translation for pediatric ALL.[1][2][3]

Mechanism of Action of Pivekimab Sunirine
The following diagram illustrates the targeted delivery of the cytotoxic payload to CD123-

expressing leukemia cells.
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Caption: Mechanism of action for pivekimab sunirine ADC.

Quantitative Data Presentation
Pivekimab sunirine has been evaluated in a large panel of pediatric ALL patient-derived

xenograft (PDX) models, demonstrating significant efficacy, particularly against B-lineage ALL.

Table 1: Summary of Pivekimab Sunirine Efficacy in Pediatric ALL PDX Models[1][2][3][4]

Parameter Value Model Details

Median Event-Free Survival

(EFS)
57.2 days

Across a panel of 39 pediatric

ALL PDX models.

Leukemia Subtype Response

B-lineage ALL PDXs showed

significantly longer EFS than T-

lineage ALL PDXs (p <

0.0001).

Panel included various

subtypes such as B-ALL and

T-ALL.

CD123 Expression Correlation

No direct correlation was

observed between the level of

CD123 expression and EFS,

suggesting that while

necessary, CD123 expression

level alone is not sufficient to

predict in vivo activity.

A PDX model with very high

CD123 expression was

resistant due to a failure to

internalize the ADC.

In Vivo Clearance

Significant clearance of human

leukemia cells was observed in

hematolymphoid organs (e.g.,

bone marrow, spleen) of mice

engrafted with B-ALL PDXs.

Assessed via flow cytometry

for human CD45+ cells.

Experimental Protocols
The following protocols are based on methodologies reported for the preclinical evaluation of

pivekimab sunirine in pediatric ALL PDX models.
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Protocol 1: Establishment of Pediatric ALL Patient-
Derived Xenograft (PDX) Models
This protocol describes the engraftment of primary pediatric ALL cells into immunodeficient

mice.

Materials:

Primary pediatric ALL patient bone marrow or peripheral blood mononuclear cells.

Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rg-tm1Wjl/SzJ, or NSG mice), 6-8 weeks

old.

Sterile Phosphate-Buffered Saline (PBS).

Ficoll-Paque for mononuclear cell separation.

1 mL syringes with 27-30 gauge needles.

Animal restrainer and heat lamp.

Procedure:

Isolate mononuclear cells from patient samples using Ficoll-Paque density gradient

centrifugation according to the manufacturer's protocol.

Wash the cells twice with sterile PBS and resuspend in PBS at a concentration of 5-10 x

10^6 viable cells per 100-200 µL.

Warm the mouse's tail using a heat lamp to dilate the lateral tail veins.

Place the mouse in a restrainer and disinfect the tail with 70% ethanol.

Slowly inject the 100-200 µL cell suspension into a lateral tail vein.

Monitor mice regularly (1-2 times per week) for signs of leukemia engraftment (e.g., weight

loss, ruffled fur, hind-limb paralysis).
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Confirm engraftment by monitoring the percentage of human CD45+ (%huCD45+) cells in

peripheral blood starting 3-4 weeks post-injection (see Protocol 2).

Treatment can be initiated once engraftment reaches a predetermined threshold (e.g., ≥1%

huCD45+ cells in peripheral blood).[3]

Protocol 2: Monitoring Leukemia Burden by Flow
Cytometry
This protocol is for quantifying human leukemia cells in mouse peripheral blood or bone

marrow.

Materials:

Peripheral blood (~50 µL) collected from mice.

Fluorochrome-conjugated antibodies: anti-human CD45 (hCD45), anti-mouse CD45

(mCD45), and relevant ALL markers (e.g., anti-human CD19 for B-ALL).

Red Blood Cell (RBC) Lysis Buffer.

FACS Buffer (PBS with 2% FBS and 0.1% sodium azide).

Flow cytometer.

Procedure:

Collect peripheral blood into tubes containing an anticoagulant (e.g., EDTA).

Lyse RBCs using a commercial lysis buffer according to the manufacturer's instructions.

Wash the remaining cells with FACS buffer and centrifuge at 300-400 x g for 5 minutes.

Resuspend the cell pellet in FACS buffer containing the pre-titrated antibody cocktail (e.g.,

anti-hCD45-FITC, anti-mCD45-PE, anti-hCD19-APC).

Incubate for 20-30 minutes at 4°C in the dark.
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Wash the cells twice with FACS buffer to remove unbound antibodies.

Resuspend the final cell pellet in FACS buffer and acquire data on a flow cytometer.

Analyze the data by gating on live, single cells and then quantifying the percentage of human

leukemia cells (hCD45+).

Protocol 3: In Vivo Efficacy Study of Pivekimab Sunirine
This protocol outlines a typical efficacy study in established PDX models.

Materials:

PDX mice with established leukemia (e.g., ≥1% huCD45+ cells).

Pivekimab sunirine, formulated in a vehicle control solution (e.g., sterile saline).

Vehicle control solution.

Syringes and needles for intravenous administration.

Procedure:

Randomize mice with established leukemia into treatment and control groups.

Administer pivekimab sunirine intravenously (IV) via the tail vein. A reported dosing regimen

is once weekly for three weeks.[1][2][3]

Administer an equivalent volume of vehicle solution to the control group.

Monitor leukemia progression in all groups by regularly performing flow cytometry on

peripheral blood (Protocol 2).

Monitor animal health, including body weight and clinical signs of disease, at least twice

weekly.

Define the study endpoint based on ethical guidelines. Event-Free Survival (EFS) is typically

defined as the time from the start of treatment to the point where leukemia burden reaches a
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specific threshold (e.g., >25% huCD45+ cells in the blood) or the mouse requires euthanasia

due to morbidity.[6]

At the end of the study, harvest tissues such as bone marrow and spleen for final leukemia

burden analysis by flow cytometry or immunohistochemistry.

Visualization of Experimental and Logical
Workflows
Experimental Workflow
The diagram below outlines the key steps in a preclinical efficacy study using pediatric ALL

PDX models.
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Caption: Workflow for in vivo testing of pivekimab sunirine.
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Resistance Mechanism
A novel mechanism of resistance has been identified where high CD123 expression does not

confer sensitivity if the ADC is not internalized.
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Caption: ADC internalization is critical for pivekimab efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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